
4-(2-Aminoethyl)-3-(4-methylphenyl)isoxazol-5(2H)-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Aminoethyl)-3-(4-methylphenyl)isoxazol-5(2H)-one hydrochloride (MEPI-HCl) is an organic compound with a wide range of applications in scientific research. It is a white solid with a molar mass of 286.7 g/mol and a melting point of 128-130 °C. MEPI-HCl is used in the synthesis of various compounds, as well as in the study of various biochemical and physiological processes.
Applications De Recherche Scientifique
Antimicrobial Activity : Isoxazol-5-one derivatives, similar to the compound , have been synthesized and investigated for their antimicrobial properties. For instance, Banpurkar, Wazalwar, and Perdih (2018) reported the synthesis of 4-(substituted phenylazo)-3-methyl-4H-isoxazol-5-ones, which exhibited significant antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans (Banpurkar, Wazalwar, & Perdih, 2018).
Crystal Structure Analysis : The crystal structure of isoxazol-5-one derivatives has been a subject of study. For example, Qingfang Cheng et al. (2009) synthesized an isoxazol-5-one derivative and analyzed its crystal structure, providing insights into the planar arrangement of the compound's atoms (Qingfang Cheng, Qi-fa Wang, Li-sha Liu, & Jun-lei Zhang, 2009).
Anticancer and Electrochemical Behavior : Badiger, Khatavi, and Kamanna (2022) researched isoxazole-5(4H)-one derivatives, focusing on their anticancer evaluation against lung cancer cells and their electrochemical behavior. This research highlights the potential of these compounds in developing novel drug-like candidates (Badiger, Khatavi, & Kamanna, 2022).
Green Synthesis Methods : The synthesis of isoxazol-5(4H)-one derivatives has been explored using environmentally friendly methods. For instance, Mosallanezhad and Kiyani (2019) investigated the synthesis of isoxazol-5(4H)-one derivatives using salicylic acid as a catalyst in water, emphasizing green chemistry (Mosallanezhad & Kiyani, 2019).
Photochemical Synthesis and Larvicidal Activity : Sampaio et al. (2023) conducted a study on the continuous flow photochemical synthesis of isoxazole-5(4H)-ones and investigated their larvicidal activity against Aedes aegypti. This study is significant for understanding the potential applications of these compounds in agriculture and pharmaceutical industries (Sampaio et al., 2023).
Propriétés
IUPAC Name |
4-(2-aminoethyl)-3-(4-methylphenyl)-2H-1,2-oxazol-5-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2.ClH/c1-8-2-4-9(5-3-8)11-10(6-7-13)12(15)16-14-11;/h2-5,14H,6-7,13H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBHNYCHGMJHEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)ON2)CCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminoethyl)-3-(4-methylphenyl)isoxazol-5(2H)-one hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate](/img/structure/B1356244.png)
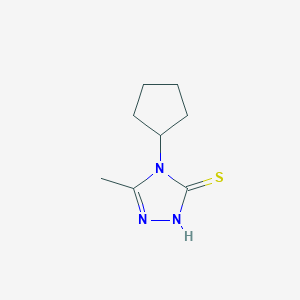
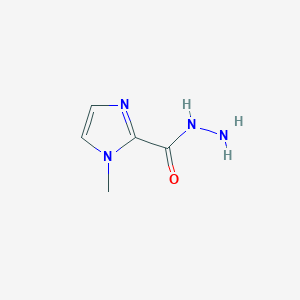

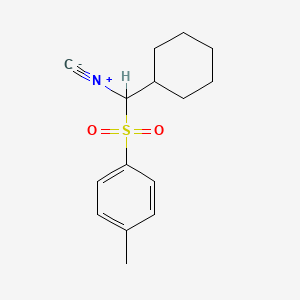
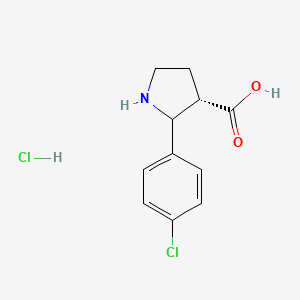
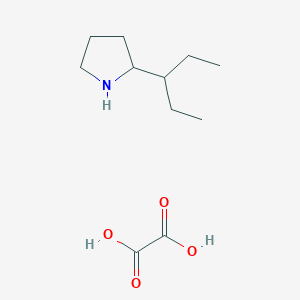
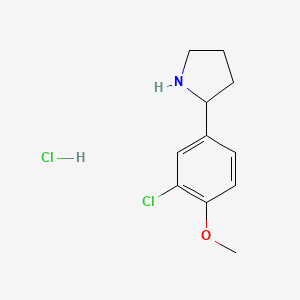
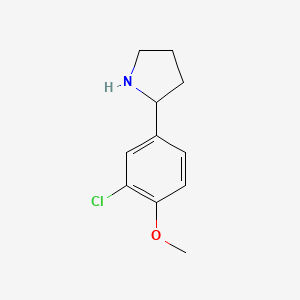
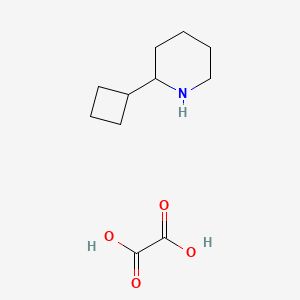
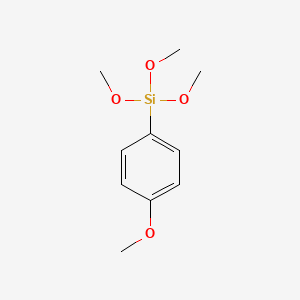


![1-{3-[2-(3-Acetylphenoxy)ethoxy]phenyl}ethan-1-one](/img/structure/B1356275.png)